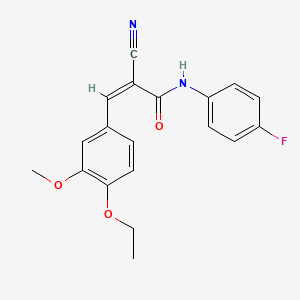(Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide
CAS No.: 340285-47-4
Cat. No.: VC5891624
Molecular Formula: C19H17FN2O3
Molecular Weight: 340.354
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 340285-47-4 |
|---|---|
| Molecular Formula | C19H17FN2O3 |
| Molecular Weight | 340.354 |
| IUPAC Name | (Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C19H17FN2O3/c1-3-25-17-9-4-13(11-18(17)24-2)10-14(12-21)19(23)22-16-7-5-15(20)6-8-16/h4-11H,3H2,1-2H3,(H,22,23)/b14-10- |
| Standard InChI Key | FLUQJXOYNRAXLJ-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, (Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-eneamide, delineates its core structure:
-
A cyano group at position 2.
-
A 4-ethoxy-3-methoxyphenyl substituent at position 3.
-
An N-(4-fluorophenyl)amide group at the terminal position.
-
Z-configuration across the α,β-unsaturated enamide double bond.
Its molecular formula is C₂₀H₁₈FN₂O₃, with a calculated molecular weight of 365.37 g/mol.
Stereochemical Considerations
The Z-configuration (syn orientation of the cyano and aryl groups) is critical for electronic and steric interactions, influencing binding to biological targets . This geometry is common in kinase inhibitors, where planar enamide systems facilitate ATP-binding pocket interactions .
Synthesis and Structural Analogues
Synthetic Pathways
While no direct synthesis protocol for this compound is publicly available, analogous routes from patent WO2016196346A1 suggest a multi-step approach :
-
Knoevenagel condensation: Reaction of 4-ethoxy-3-methoxybenzaldehyde with cyanoacetamide to form the α,β-unsaturated nitrile intermediate.
-
Amide coupling: Introduction of the 4-fluorophenylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt).
-
Purification: Chromatographic separation to isolate the Z-isomer.
Structural Analogues and Patent Relevance
Patent WO2016196346A1 discloses tetrasubstituted alkenes with indazol and fluorophenyl motifs, emphasizing their utility as kinase inhibitors . For example:
Physicochemical Properties
Predicted Properties
Using PubChem’s data for (Z)-2-cyano-3-(4-propoxyphenyl)prop-2-eneamide (CID 2688385) as a benchmark :
Hypothesized Biological Activity
Anticancer Applications
In vitro studies of similar compounds show antiproliferative effects in cancer cell lines (e.g., HCT-116, IC₅₀ = 0.5–10 μM) . The fluorophenyl moiety may enhance blood-brain barrier penetration, suggesting utility in glioblastoma models .
Challenges and Future Directions
Synthetic Optimization
-
Stereoselective synthesis: Achieving >95% Z-isomer purity requires chiral auxiliaries or asymmetric catalysis.
-
Scalability: Multi-step protocols may necessitate flow chemistry or continuous manufacturing.
Biological Validation
-
Kinase profiling: Broad-panel screening to identify primary targets.
-
ADMET studies: Assessing solubility, metabolic stability, and toxicity in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume